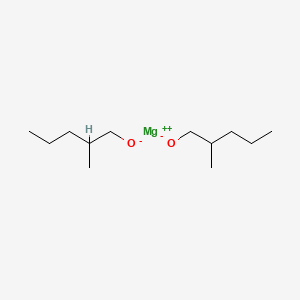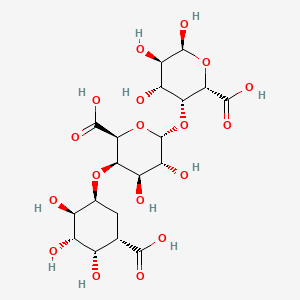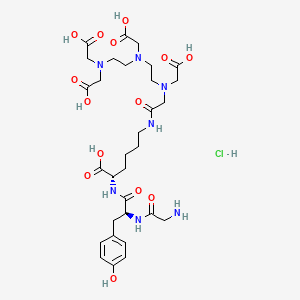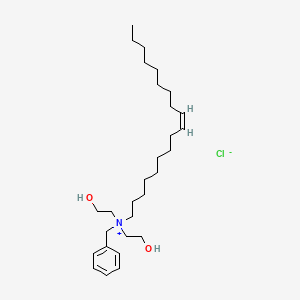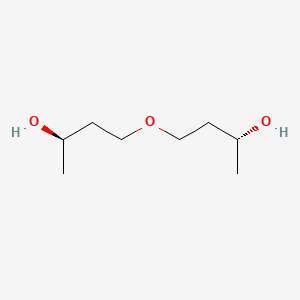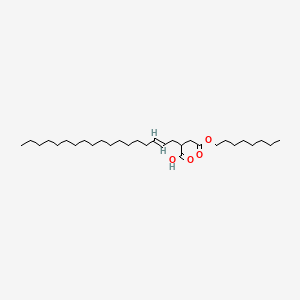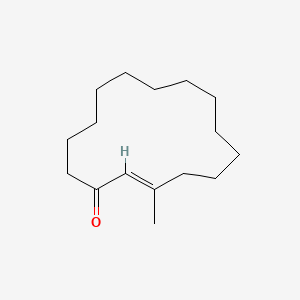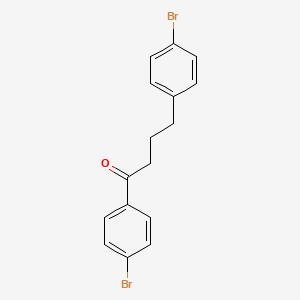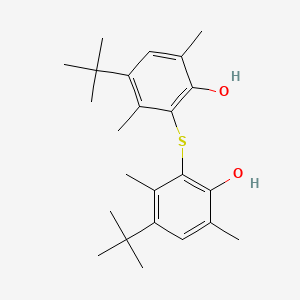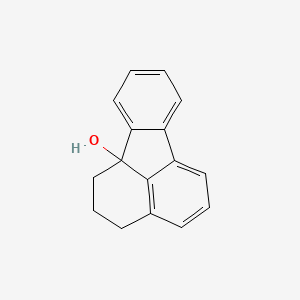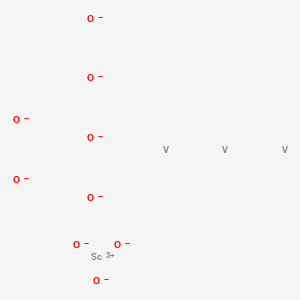
Scandium trivanadium nonaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium trivanadium nonaoxide is a compound with the molecular formula O9ScV3 It is composed of scandium, vanadium, and oxygen atoms This compound is known for its unique properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The preparation of scandium trivanadium nonaoxide typically involves the reaction of scandium oxide (Sc2O3) with vanadium oxides (V2O5 or V2O3) under high-temperature conditions. The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product. The general reaction can be represented as follows:
Sc2O3+3V2O5→2ScV3O9
Industrial Production Methods
Industrial production of this compound involves similar high-temperature synthesis methods. The process requires precise control of temperature, pressure, and atmosphere to achieve the desired product. The use of advanced furnaces and reactors is essential to maintain the required conditions for the reaction. Additionally, purification steps are necessary to remove any impurities and obtain high-purity this compound.
化学反応の分析
Types of Reactions
Scandium trivanadium nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs at elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Substitution reactions involve the replacement of oxygen atoms in this compound with other atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of scandium and vanadium, while reduction reactions may produce lower oxides or elemental forms of the metals.
科学的研究の応用
Scandium trivanadium nonaoxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for promoting specific reactions.
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioinorganic chemistry.
Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent. Its ability to interact with biological molecules makes it a promising candidate for medical applications.
Industry: this compound is used in the development of advanced materials, including high-performance ceramics and coatings. Its unique properties contribute to the enhancement of material performance.
作用機序
The mechanism of action of scandium trivanadium nonaoxide involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons between reactants, thereby promoting chemical reactions. In biological systems, this compound may interact with enzymes and other biomolecules, influencing their activity and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
類似化合物との比較
Scandium trivanadium nonaoxide can be compared with other similar compounds, such as scandium oxide (Sc2O3), vanadium pentoxide (V2O5), and mixed metal oxides. These compounds share some similarities in terms of their chemical properties and reactivity, but this compound is unique due to its specific combination of scandium and vanadium atoms.
Similar Compounds
Scandium Oxide (Sc2O3): A common scandium compound with applications in ceramics and electronics.
Vanadium Pentoxide (V2O5): A widely used vanadium compound with applications in catalysis and energy storage.
Mixed Metal Oxides: Compounds containing multiple metal elements, often used in catalysis and materials science.
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93585-66-1 |
|---|---|
分子式 |
O9ScV3-15 |
分子量 |
341.78 g/mol |
IUPAC名 |
oxygen(2-);scandium(3+);vanadium |
InChI |
InChI=1S/9O.Sc.3V/q9*-2;+3;;; |
InChIキー |
NSMJKJAOPWGIGJ-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[V].[V].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




